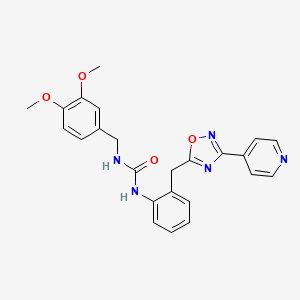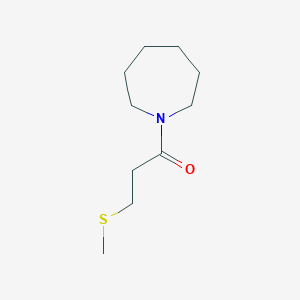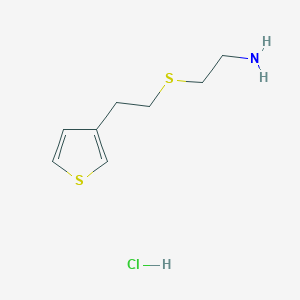
(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a chemical compound with the CAS No. 203588-07-2 . It has a molecular weight of 228.72 and a molecular formula of C9H5ClOS2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure analysis for “(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For “(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone”, the molecular weight is 228.72 . Other specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
A study by Shahana and Yardily (2020) focused on synthesizing novel compounds related to (5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. They characterized these compounds using UV, IR, NMR, and high-resolution mass spectrometry. The study also used density functional theory (DFT) for structural optimization and theoretical vibrational spectra interpretation. This research aids in understanding the structural and electronic properties of such compounds (Shahana & Yardily, 2020).
Antibacterial Activity Study
In the same study by Shahana and Yardily (2020), a molecular docking study using Hex 8.0 was conducted. This part of the research was aimed at understanding the antibacterial activity of the compound, indicating its potential application in developing new antibacterial agents (Shahana & Yardily, 2020).
Cytoprotective Activities
Kong Lian (2014) synthesized derivatives of phenyl(thiophen-2-yl)methanone and tested their cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells (HUVECs). The study revealed that certain substituents on the phenyl ring could enhance protective activity, highlighting the compound's potential in cell protection and therapeutic applications (Lian, 2014).
Novel Synthesis Methods
The synthesis of novel compounds and derivatives, including those similar to (5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, is a significant area of research. Studies have developed various methods for synthesizing these compounds, contributing to the field of organic chemistry and expanding the possibilities for pharmaceutical applications. For example, Georgios Rotas et al. (2011) described a multi-step synthesis of a novel compound, providing insights into synthetic techniques and chemical reactions relevant to thiophene derivatives (Rotas, Kimbaris, & Varvounis, 2011).
Crystal Structure Analysis
The analysis of crystal structures of compounds related to (5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone contributes to understanding their molecular geometry and potential interactions in biological systems. For instance, Kaur et al. (2015) synthesized Schiff base derivatives of a similar compound and performed single-crystal X-ray diffraction, along with DFT geometry optimization, to analyze their structure. Such studies are crucial for drug design and material science (Kaur et al., 2015).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS3/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCYAPLKLUAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939389.png)
![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2939393.png)
![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)

![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide](/img/structure/B2939398.png)
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)
![diethyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)

![(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2939407.png)
